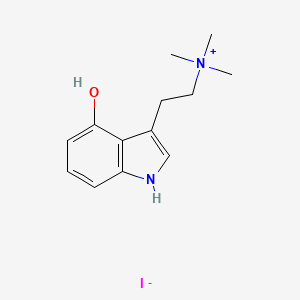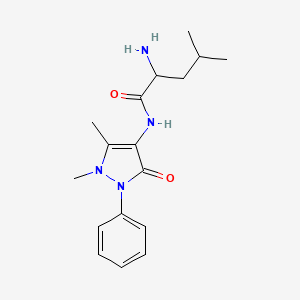
DL-Leucine-4-antipyrineamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Leucine-4-antipyrineamide is a synthetic compound with the molecular formula C17H24N4O2 and a molecular weight of 316.4 g/mol It is a derivative of leucine, an essential amino acid, and antipyrine, a pyrazolone derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-Leucine-4-antipyrineamide typically involves the reaction of leucine with antipyrine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between leucine and antipyrine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
DL-Leucine-4-antipyrineamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions may require catalysts and specific solvents depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups .
Applications De Recherche Scientifique
DL-Leucine-4-antipyrineamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its potential role in modulating biological processes, including enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the context of amino acid metabolism and neurological disorders.
Mécanisme D'action
The mechanism of action of DL-Leucine-4-antipyrineamide involves its interaction with specific molecular targets and pathways. As a derivative of leucine, it may influence amino acid metabolism and protein synthesis. Additionally, the antipyrine moiety can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
DL-Leucine: An essential amino acid involved in protein synthesis and metabolic regulation.
Antipyrine: A pyrazolone derivative used as an analgesic and antipyretic agent.
N-acetyl-DL-leucine: A derivative of leucine with potential therapeutic applications in neurological disorders.
Uniqueness
DL-Leucine-4-antipyrineamide is unique due to its combined structure, which incorporates both leucine and antipyrine moieties. This dual functionality allows it to exhibit properties and activities distinct from its individual components.
Propriétés
Numéro CAS |
62951-84-2 |
|---|---|
Formule moléculaire |
C17H24N4O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylpentanamide |
InChI |
InChI=1S/C17H24N4O2/c1-11(2)10-14(18)16(22)19-15-12(3)20(4)21(17(15)23)13-8-6-5-7-9-13/h5-9,11,14H,10,18H2,1-4H3,(H,19,22) |
Clé InChI |
CWAVOMKTMZURCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(CC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




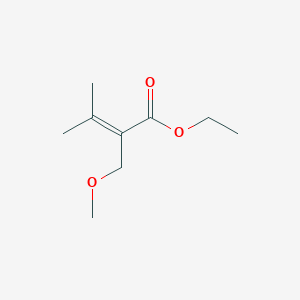
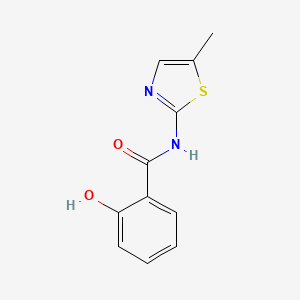
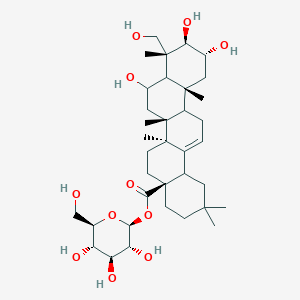

![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
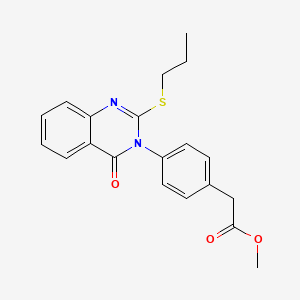
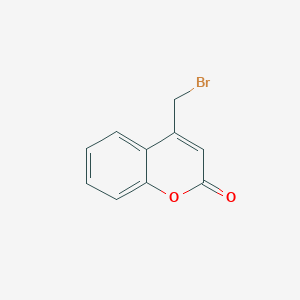
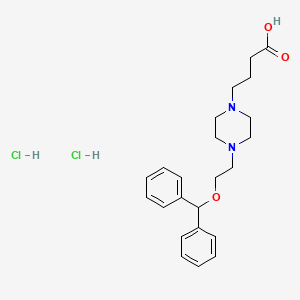
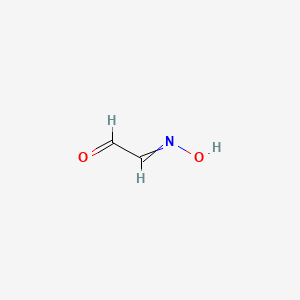
![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)

